molecular formula C15H13IN2O2 B6176150 2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole CAS No. 1293100-23-8

2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole

Cat. No.: B6176150
CAS No.: 1293100-23-8
M. Wt: 380.18 g/mol
InChI Key: BNFOTDIVYBQHDU-UHFFFAOYSA-N
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Description

2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds that contain a benzene ring fused to a diazole ring This particular compound is characterized by the presence of an iodine atom at the 2-position of the phenyl ring and two methoxy groups at the 5 and 6 positions of the benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole typically involves the iodination of a precursor benzodiazole compound. One common method involves the reaction of 2-phenyl-5,6-dimethoxy-1H-1,3-benzodiazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-iodophenyl isothiocyanate
  • 2-iodophenyl benzamide
  • 2-iodophenyl benzimidazole

Uniqueness

2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for various research applications .

Properties

CAS No.

1293100-23-8

Molecular Formula

C15H13IN2O2

Molecular Weight

380.18 g/mol

IUPAC Name

2-(2-iodophenyl)-5,6-dimethoxy-1H-benzimidazole

InChI

InChI=1S/C15H13IN2O2/c1-19-13-7-11-12(8-14(13)20-2)18-15(17-11)9-5-3-4-6-10(9)16/h3-8H,1-2H3,(H,17,18)

InChI Key

BNFOTDIVYBQHDU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=N2)C3=CC=CC=C3I)OC

Purity

95

Origin of Product

United States

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